N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a unique structure that combines a fluorophenyl group, a morpholinoethyl chain, and a tetrahydronaphthalene sulfonamide moiety, making it a subject of interest for various synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step often involves the preparation of the 4-fluorophenyl intermediate. This can be achieved through electrophilic aromatic substitution reactions, where fluorobenzene is treated with suitable electrophiles under controlled conditions.
Morpholinoethyl Chain Addition: The next step involves the introduction of the morpholinoethyl group. This can be done through nucleophilic substitution reactions, where the fluorophenyl intermediate reacts with morpholine in the presence of a base.
Tetrahydronaphthalene Sulfonamide Formation: The final step involves the coupling of the morpholinoethyl intermediate with a tetrahydronaphthalene sulfonamide precursor. This step typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, often requiring the development of robust and reproducible methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonamide groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific pathways in diseases such as cancer and inflammation.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-chlorophenyl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- N-(2-(4-bromophenyl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Uniqueness
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated or brominated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3S/c23-20-8-5-18(6-9-20)22(25-11-13-28-14-12-25)16-24-29(26,27)21-10-7-17-3-1-2-4-19(17)15-21/h5-10,15,22,24H,1-4,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSIFRQUJAIJJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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